2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol
Overview
Description
2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, a methylsulfanyl group, and an aminoethanol moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Introduction of the Fluorine Atom: Selective fluorination of the pyrimidine ring is achieved using reagents like Selectfluor in the presence of silver carbonate (Ag2CO3).
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.
Aminoethanol Addition: The final step involves the attachment of the aminoethanol moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Thiol reagents, Selectfluor, and other nucleophiles under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol: Shares a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and have been studied for their biological activities.
Uniqueness
2-[[5-Fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol is unique due to the presence of the fluorine atom and the methylsulfanyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[5-fluoro-2-(3-methylsulfanylphenyl)pyrimidin-4-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-19-10-4-2-3-9(7-10)12-16-8-11(14)13(17-12)15-5-6-18/h2-4,7-8,18H,5-6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVLDOBFTYHGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC=C(C(=N2)NCCO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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